

Sourcing and Application of High-Purity 2,2-Dimethylbutanal Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dimethylbutanal**

Cat. No.: **B1614802**

[Get Quote](#)

Application Note & Protocol

For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to sourcing high-purity **2,2-Dimethylbutanal** (CAS No. 2094-75-9), along with detailed protocols for its analysis and a relevant metabolic pathway.

Sourcing High-Purity 2,2-Dimethylbutanal

2,2-Dimethylbutanal is a branched-chain aldehyde. While not as commonly listed as other isomers, several suppliers offer this compound. For analytical purposes, it is crucial to source the compound with the highest possible purity and obtain a Certificate of Analysis (CoA) to confirm its identity and purity.

Table 1: Potential Suppliers of **2,2-Dimethylbutanal**

Supplier	Purity Information	Available Documentation	CAS Number
American Elements	Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). [1]	Certificate of Analysis available. [1]	2094-75-9
CymitQuimica	Not specified on the product page. Intended for lab use only. [2]	Technical inquiry can be made. [2]	2094-75-9
Arctom Scientific	Not specified on the product page.	Not specified on the product page.	2094-75-9
Ambeed	Not specified on the product page.	NMR, HPLC, LC-MS, UPLC & more data may be available. [3]	2094-75-9
Molport	Lists the compound, but indicates "0 suppliers". [4] [5]	---	2094-75-9

Table 2: Physicochemical Properties of **2,2-Dimethylbutanal**

Property	Value	Source
Molecular Formula	C6H12O	[1] [2] [4]
Molecular Weight	100.16 g/mol	[1] [4]
CAS Number	2094-75-9	[1] [2] [4]
Appearance	Liquid	[1]
Boiling Point	103 °C	[1]
Density	0.801 g/mL	[1]
IUPAC Name	2,2-dimethylbutanal	[1]
SMILES	CCC(C)(C)C=O	[4]

Experimental Protocols

Due to the lack of specific published protocols for **2,2-Dimethylbutanal**, a general methodology for the analysis of volatile aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.

Analytical Standard Preparation

Objective: To prepare a stock and working standard solutions of **2,2-Dimethylbutanal** for calibration.

Materials:

- High-purity **2,2-Dimethylbutanal**
- GC-grade solvent (e.g., Methanol or Acetonitrile)
- Volumetric flasks (various sizes)
- Micropipettes

Procedure:

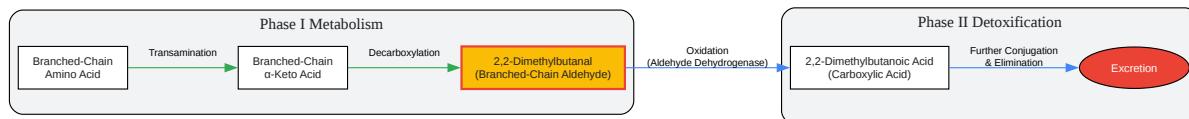
- Stock Solution (e.g., 1000 µg/mL):
 1. Accurately weigh 10 mg of high-purity **2,2-Dimethylbutanal**.
 2. Dissolve the weighed compound in a small amount of GC-grade solvent in a 10 mL volumetric flask.
 3. Bring the flask to volume with the solvent and mix thoroughly.
- Working Solutions:
 1. Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify **2,2-Dimethylbutanal**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC or similar.[\[6\]](#)
- Mass Spectrometer: Agilent MS or similar, operated in Electron Ionization (EI) mode.[\[7\]](#)
- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for aldehyde analysis.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[\[7\]](#)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 200 °C.


- Hold: Hold at 200 °C for 5 minutes.
- Injection Mode: Split or splitless, depending on the concentration. For trace analysis, splitless is preferred.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[7]
- Scan Range: m/z 35-200

Procedure:

- Inject a known volume (e.g., 1 μ L) of the prepared working standards and the sample into the GC-MS system.
- Acquire the data.
- Identify the **2,2-Dimethylbutanal** peak based on its retention time and mass spectrum. The NIST WebBook provides a reference mass spectrum for **2,2-dimethylbutanal**.[8]
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of **2,2-Dimethylbutanal** in the sample using the calibration curve.

Metabolic Pathway and Visualization

Branched-chain aldehydes, such as **2,2-Dimethylbutanal**, can be formed from the catabolism of branched-chain amino acids. In the body, these reactive aldehydes are typically detoxified by aldehyde dehydrogenases (ALDHs) which oxidize them to less harmful carboxylic acids.[4][9] This process is a critical part of xenobiotic metabolism.


[Click to download full resolution via product page](#)

Metabolic pathway of a branched-chain aldehyde.

The diagram above illustrates a representative metabolic and detoxification pathway for a branched-chain aldehyde like **2,2-Dimethylbutanal**. Initially, branched-chain amino acids undergo transamination and decarboxylation to form the aldehyde. Subsequently, the aldehyde is oxidized by enzymes such as aldehyde dehydrogenase to a carboxylic acid, which can then be eliminated from the body.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the sourcing and analysis of a high-purity analytical standard.

[Click to download full resolution via product page](#)

Workflow for sourcing and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2-dimethylbutanal | 2094-75-9 | Buy Now [molport.com]
- 6. A toxicological investigation of lower aliphatic aldehydes. I. Toxicity of formaldehyde, acetaldehyde; propionaldehyde and butyraldehyde; as well as of acrolein and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sourcing and Application of High-Purity 2,2-Dimethylbutanal Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614802#sourcing-high-purity-2-2-dimethylbutanal-analytical-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com